[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea
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Overview
Description
[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea is a synthetic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with a piperidine derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiourea derivatives
Scientific Research Applications
[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antitubercular agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A related compound with similar structural features but different biological activities.
4-Chlorophenyl thiourea: Another thiourea derivative with distinct properties and applications.
Uniqueness
[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea is unique due to its specific structural configuration and the presence of both piperidine and thiourea moieties. This combination imparts unique biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H20Cl2N4S |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea |
InChI |
InChI=1S/C15H20Cl2N4S/c16-12-5-4-11(10-13(12)17)14(19-20-15(18)22)6-9-21-7-2-1-3-8-21/h4-5,10H,1-3,6-9H2,(H3,18,20,22)/b19-14+ |
InChI Key |
WETWRBCEFGLZHJ-XMHGGMMESA-N |
Isomeric SMILES |
C1CCN(CC1)CC/C(=N\NC(=S)N)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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